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Introduction
1-Deoxysphingolipids (1-deoxySLs) are a class of atypical sphingolipids that are formed when

the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[1][2] The

accumulation of these neurotoxic lipids is implicated in the pathogenesis of several diseases,

most notably Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1).[1] Animal

models are indispensable tools for elucidating the mechanisms of 1-deoxySL-induced

pathology and for the preclinical evaluation of potential therapeutic interventions. This

document provides detailed application notes and protocols for the use of various animal

models in studying 1-deoxysphingosine (1-doxSL) pathobiology.

Animal Models of 1-Deoxysphingosine Pathobiology
Several mouse models have been developed to recapitulate the key features of diseases

associated with elevated 1-deoxySLs. These models primarily involve genetic modifications of

the SPT subunits, SPTLC1 and SPTLC2.

Table 1: Genetically Engineered Mouse Models for
Studying 1-Deoxysphingosine Pathobiology
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Model
Genetic
Modification

Key
Phenotypes

Relevant
Disease

Citations

SPTLC1C133W

Transgenic

Overexpression

of the human

SPTLC1 C133W

mutation

Age-dependent

sensory and

motor deficits,

myelin thinning,

loss of visceral

innervation,

decreased SPT

activity.

HSAN1 [3]

Sptlc1C133W

Knock-in

CRISPR/Cas9-

mediated knock-

in of the C133W

mutation in the

mouse Sptlc1

gene

Increased 1-

deoxysphingolipi

ds in circulation

and tissues, mild

behavioral

defects. Does

not show a

strong

neuropathy

phenotype.

Homozygous

lethal.

HSAN1 [4][5][6][7]

Sptlc2 Knockout

(Conditional)

Conditional

knockout of the

Sptlc2 gene

Embryonic

lethality in

homozygous

knockout.

Heterozygous

mice show

abnormal liver

and circulating

sphingolipid

levels. Inducible

knockout leads

to

gastrointestinal

and

Sphingolipid

metabolism

disorders

[8][9][10]
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hematopoietic

defects.

SPTLC1C133W

Transgenic

(different line)

Ubiquitous

overexpression

of mutant

SPTLC1

Elevated 1-

deoxySL levels

and neuropathy.

HSAN1 [5]

Experimental Protocols
Quantification of 1-Deoxysphingolipids in Tissues and
Plasma
This protocol describes the extraction and measurement of 1-deoxysphingolipids from

biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

Mouse tissues (e.g., brain, spinal cord, sciatic nerve, liver) or plasma

20 mM Tris Buffer, pH 7.8

Internal standards (e.g., C16 and C24:1 deoxydihydroceramide and deoxyceramide

standards)

Organic solvents (e.g., isopropanol, hexane)

Liquid handling supplies

LC-MS/MS system

Procedure:

Sample Preparation:

Dissect and flash-freeze tissues in liquid nitrogen.

Homogenize tissues in 20 mM Tris Buffer pH 7.8.
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Centrifuge the homogenate to remove debris.

Normalize lipid levels to protein concentration in the supernatant. For plasma, use a fixed

volume.[11]

Lipid Extraction:

Perform a liquid-liquid extraction using a suitable organic solvent system (e.g., as

described by Merrill et al.).

Add internal standards to the samples before extraction for accurate quantification.

LC-MS/MS Analysis:

Reconstitute the dried lipid extract in an appropriate solvent.

Inject the sample into the LC-MS/MS system.

Use a reverse-phase HPLC column to separate the different sphingolipid species.[12]

Employ multiple reaction monitoring (MRM) in the mass spectrometer to detect and

quantify specific 1-deoxysphingolipid species.[11]

Behavioral Assessment of Sensory Neuropathy
These protocols are used to assess the sensory deficits, a key feature of HSAN1, in mouse

models.

a) Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-painful mechanical stimulus.[13][14]

Materials:

von Frey filaments of varying forces

Elevated mesh platform

Plexiglass chambers
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Procedure:

Habituate the mice to the testing environment for at least 30 minutes.[14]

Place each mouse in a separate Plexiglass chamber on the mesh platform.

Apply von Frey filaments to the plantar surface of the hind paw with increasing force.

A positive response is a brisk withdrawal or licking of the paw.

Determine the 50% withdrawal threshold using the up-down method.[15]

b) Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency to withdraw from a thermal stimulus.[13][15]

Materials:

Hargreaves apparatus (radiant heat source)

Glass platform

Plexiglass chambers

Procedure:

Habituate the mice to the testing environment.[15]

Place each mouse in a Plexiglass chamber on the glass platform.

Position the radiant heat source under the plantar surface of the hind paw.

Measure the time it takes for the mouse to withdraw its paw.

Perform multiple trials with sufficient time between them to avoid tissue damage.

c) Cold Allodynia (Acetone Test)

This test assesses sensitivity to a cold stimulus.[14][16]
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Materials:

Acetone

Syringe or dropper

Elevated mesh platform

Plexiglass chambers

Procedure:

Habituate the mice to the testing environment.

Place each mouse in a separate Plexiglass chamber on the mesh platform.

Apply a drop of acetone to the plantar surface of the hind paw.

Observe and score the nocifensive behaviors (e.g., withdrawal, flicking, licking) for a set

period.[16]

Electrophysiological Assessment of Nerve Function
Nerve conduction studies are used to evaluate the functional integrity of peripheral nerves.[17]

[18][19][20]

Materials:

Anesthesia (e.g., isoflurane)

Heating pad to maintain body temperature

Stimulating and recording electrodes

Electrophysiology recording system

Procedure:

Anesthetize the mouse and maintain its body temperature at 37°C.[20]
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Place stimulating electrodes along the sciatic or tail nerve at defined distances.[18][20]

Place recording electrodes on the appropriate muscle (for motor nerve conduction) or along

the nerve (for sensory nerve conduction).

Deliver a supramaximal electrical stimulus and record the compound muscle action potential

(CMAP) or sensory nerve action potential (SNAP).

Measure the latency and amplitude of the recorded potentials.

Calculate the nerve conduction velocity (NCV) by dividing the distance between the

stimulating electrodes by the difference in latencies.

Histopathological Analysis of a_Dorsal Root Ganglia_
(DRG) and Peripheral Nerves
Histopathology allows for the visualization of neuronal and axonal degeneration.

Materials:

Fixative (e.g., 4% paraformaldehyde)

Embedding medium (e.g., paraffin or OCT)

Microtome

Stains (e.g., Hematoxylin and Eosin, Toluidine Blue)

Microscope

Procedure:

Perfuse the mouse with saline followed by a fixative.

Dissect the DRG and segments of peripheral nerves (e.g., sciatic nerve).

Post-fix the tissues in the same fixative.
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Process the tissues for embedding in paraffin or OCT.

Section the tissues using a microtome.

Stain the sections with appropriate dyes to visualize cell bodies and myelinated axons.

Examine the sections under a microscope to assess for signs of neuronal loss, axonal

degeneration, and demyelination.

Signaling Pathways and Pathomechanisms
The accumulation of 1-deoxysphingolipids triggers a cascade of cellular events leading to

neurotoxicity. The precise mechanisms are still under investigation, but several key pathways

have been implicated.

Diagram 1: Simplified Biosynthesis of Canonical and
Atypical Sphingolipids
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Caption: Biosynthesis of canonical vs. atypical sphingolipids.

Diagram 2: Proposed Pathomechanisms of 1-
Deoxysphingolipid-Induced Neurotoxicity
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Caption: Key cellular pathways affected by 1-deoxysphingolipids.

Elevated levels of 1-deoxySLs have been shown to induce mitochondrial dysfunction and

endoplasmic reticulum (ER) stress.[1][21] They can also lead to the disruption of the neuronal

cytoskeleton.[22] Furthermore, 1-deoxySLs can alter N-methyl-D-aspartate receptor (NMDAR)

signaling.[22] More recent evidence suggests that 1-deoxysphingolipids cause the

accumulation of autophagosomes and lysosomes and can trigger the activation of the NLRP3

inflammasome.[21][23] These cellular insults collectively contribute to the neurotoxicity and

axonal degeneration observed in diseases like HSAN1.

Diagram 3: Experimental Workflow for Preclinical
Studies
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Caption: General workflow for preclinical studies in 1-doxSL models.

Conclusion
The animal models described herein are valuable tools for investigating the pathobiology of 1-

deoxysphingolipids. The selection of a particular model will depend on the specific research

question. For instance, the Sptlc1C133W knock-in model is genetically precise but exhibits a

mild phenotype, making it suitable for studying the early biochemical changes.[4][5] In contrast,

transgenic models that overexpress the mutant protein may display a more robust neuropathy,

which can be advantageous for testing the efficacy of therapeutic interventions.[3] By

employing a combination of the detailed protocols for behavioral, electrophysiological,

biochemical, and histopathological analyses, researchers can gain a comprehensive

understanding of the mechanisms of 1-deoxySL-mediated neurotoxicity and accelerate the

development of novel therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1256055?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/34875719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9170831/
https://academic.oup.com/hmg/article/14/22/3507/614349
https://www.benchchem.com/product/b1256055?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. caymanchem.com [caymanchem.com]

2. Neurotoxic 1-deoxysphingolipids and paclitaxel-induced peripheral neuropathy - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. academic.oup.com [academic.oup.com]

4. Precision mouse models of Yars/dominant intermediate Charcot-Marie-Tooth disease type
C and Sptlc1/hereditary sensory and autonomic neuropathy type 1 - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Precision mouse models of Yars/dominant intermediate Charcot‐Marie‐Tooth disease type
C and Sptlc1/hereditary sensory and autonomic neuropathy type 1 - PMC
[pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. 032194 - Sptlc1[C133W] Strain Details [jax.org]

8. Analysis of Development of Lesions in Mice with Serine Palmitoyltransferase (SPT)
Deficiency [jstage.jst.go.jp]

9. Sptlc2 MGI Mouse Gene Detail - MGI:108074 - serine palmitoyltransferase, long chain
base subunit 2 [informatics.jax.org]

10. informatics.jax.org [informatics.jax.org]

11. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system
tissue - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

14. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of
Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

15. No Evidence of Sensory Neuropathy in a Traditional Mouse Model of Idiopathic
Parkinson’s Disease [mdpi.com]

16. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic
Rodents - PMC [pmc.ncbi.nlm.nih.gov]

17. Electrophysiological Assessments in Peripheral Nerves and Spinal Cord in Rodent
Models of Chemotherapy-Induced Painful Peripheral Neuropathy | Springer Nature
Experiments [experiments.springernature.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.caymanchem.com/news/deoxysphingolipids
https://pubmed.ncbi.nlm.nih.gov/26198449/
https://pubmed.ncbi.nlm.nih.gov/26198449/
https://academic.oup.com/hmg/article/14/22/3507/614349
https://pubmed.ncbi.nlm.nih.gov/34875719/
https://pubmed.ncbi.nlm.nih.gov/34875719/
https://pubmed.ncbi.nlm.nih.gov/34875719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9170831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9170831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9170831/
https://www.researchgate.net/publication/354309844_A_mouse_knockin_allele_of_Sptlc1-C133W_to_model_hereditary_autonomic_and_sensory_neuropathy_type_1_HSAN1
https://www.jax.org/strain/032194
https://www.jstage.jst.go.jp/article/expanim/58/5/58_5_515/_article
https://www.jstage.jst.go.jp/article/expanim/58/5/58_5_515/_article
https://www.informatics.jax.org/marker/MGI:108074
https://www.informatics.jax.org/marker/MGI:108074
https://www.informatics.jax.org/allele/MGI:5523495
https://pmc.ncbi.nlm.nih.gov/articles/PMC6467697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6467697/
https://www.researchgate.net/publication/393878773_Analysis_of_sphingosine_sphinganine_and_glucosylsphingosine_from_cells_animal_tissues_and_plasma_v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3337016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8248664/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8248664/
https://www.mdpi.com/2073-4409/13/10/799
https://www.mdpi.com/2073-4409/13/10/799
https://pmc.ncbi.nlm.nih.gov/articles/PMC8686307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8686307/
https://experiments.springernature.com/articles/10.1007/978-1-0716-1637-6_7
https://experiments.springernature.com/articles/10.1007/978-1-0716-1637-6_7
https://experiments.springernature.com/articles/10.1007/978-1-0716-1637-6_7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. Electrophysiological features of the mouse tail nerves and their changes in
chemotherapy induced peripheral neuropathy (CIPN) - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Electrophysiological Assessments in Peripheral Nerves and Spinal Cord in Rodent
Models of Chemotherapy-Induced Painful Peripheral Neuropathy [boa.unimib.it]

20. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC
[pmc.ncbi.nlm.nih.gov]

21. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger
NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

22. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor
signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

23. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [Application Notes and Protocols for Animal Models in 1-
Deoxysphingosine Pathobiology Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1256055#animal-models-for-studying-1-
deoxysphingosine-pathobiology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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